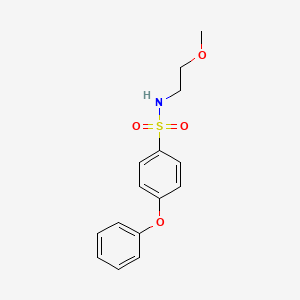

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry and drug design .

Synthesis Analysis

While specific synthesis methods for “N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide” were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine .

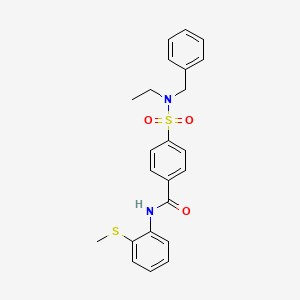

Molecular Structure Analysis

The molecular structure of “N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide” would likely consist of a sulfonamide group attached to a phenyl ring with a phenoxy substituent and a methoxyethyl group attached to the nitrogen of the sulfonamide .

Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can undergo hydrolysis under acidic or alkaline conditions .

Aplicaciones Científicas De Investigación

Occurrence and Environmental Fate

Occurrence in Aquatic Environments : Parabens, structurally related to N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide, are widely used as preservatives in consumer products and have been detected in aquatic environments. They are considered emerging contaminants due to their ubiquity in surface water and sediments, arising from continuous introduction via product use and wastewater treatment plant effluents. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents, indicating a persistent environmental presence (Haman et al., 2015).

Brominated Flame Retardants : The use of novel brominated flame retardants (NBFRs), which may share structural or functional similarities with N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide, in indoor environments raises concerns about their occurrence and potential risks. High concentrations of certain NBFRs have been reported in indoor air, dust, and consumer goods, necessitating more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).

Chemistry and Bioactivity

Synthesis of Cyclic Compounds : Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide groups highlights the potential of derivatives like N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide in organic synthesis and the pharmaceutical industry. This work underscores the versatility and value of sulfonamide-based molecules in creating functional materials and drugs (Kaneda, 2020).

Phlorotannins and Polyphenolic Antioxidants : The study of natural polyphenolic antioxidants, including phlorotannins, provides insights into the antioxidant mechanisms and health benefits of polyphenols, which could relate to the bioactivity of phenolic compounds like N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide. Polyphenols play a protective role through various mechanisms, including hydrogen atom transfer and electron transfer, contributing to their health-promoting effects (Leopoldini et al., 2011).

Environmental and Health Implications

Toxicity and Ecological Risks : The presence of BP-3, a compound used in sunscreens and related to N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide in terms of application in consumer products, in water environments poses potential impacts on aquatic ecosystems. Its widespread use has led to environmental release and concerns about its bioaccumulative nature and endocrine-disrupting capabilities, necessitating further research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

Mecanismo De Acción

Target of Action

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide is a complex chemical compound. Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways, leading to downstream effects that can impact cellular function .

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .

Action Environment

The action, efficacy, and stability of N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-19-12-11-16-21(17,18)15-9-7-14(8-10-15)20-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAGVIAVHGDISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2923990.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)

![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)